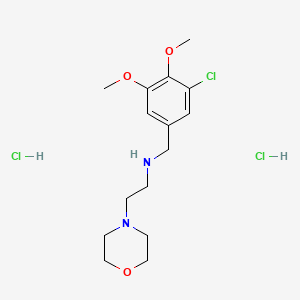
N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4,5-dimethoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as CDMB-CE, is a chemical compound that is widely used in scientific research. It is a selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential use in various fields such as pharmacology, neuroscience, and psychiatry.
Wirkmechanismus
CDMB-CE is a selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the activation of various downstream signaling pathways. This activation has been shown to have various physiological and pathological effects, including modulation of neurotransmitter release, regulation of mood and emotion, and modulation of sensory perception.
Biochemical and Physiological Effects:
CDMB-CE has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. It has also been shown to modulate the activity of various ion channels such as the NMDA receptor and the GABA receptor. In addition, CDMB-CE has been shown to have various effects on behavior, mood, and emotion, including modulation of anxiety, depression, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
CDMB-CE has several advantages for lab experiments. It is a selective agonist of the 5-HT2A receptor, which allows for the study of the specific effects of 5-HT2A receptor activation. It is also relatively easy to synthesize and purify, which makes it readily available for laboratory use. However, CDMB-CE also has some limitations. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a relatively low affinity for the 5-HT2A receptor, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CDMB-CE. One direction is the study of its potential use in the treatment of various psychiatric disorders. Another direction is the study of its long-term effects on behavior, mood, and emotion. Additionally, the development of more potent and selective agonists of the 5-HT2A receptor could lead to the development of more effective treatments for various psychiatric disorders.
Synthesemethoden
CDMB-CE can be synthesized by reacting 3-chloro-4,5-dimethoxybenzaldehyde with 4-morpholineethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product can be purified by recrystallization and then converted to the dihydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
CDMB-CE has been extensively studied for its potential use in various fields such as pharmacology, neuroscience, and psychiatry. It has been used as a tool compound to study the 5-HT2A receptor and its role in various physiological and pathological processes. CDMB-CE has also been studied for its potential use in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O3.2ClH/c1-19-14-10-12(9-13(16)15(14)20-2)11-17-3-4-18-5-7-21-8-6-18;;/h9-10,17H,3-8,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPBSXLBRKMFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Cl)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
![4-fluoro-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5296223.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
![ethyl 1-{5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-4-piperidinecarboxylate](/img/structure/B5296233.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296254.png)
![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)

![N,6-dimethyl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5296318.png)